N,N'-Dimethylbenzene-1,2-diamine dihydrochloride
Overview
Description
N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is an organic compound with the chemical formula C8H13ClN2. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its ability to act as a catalyst and a functional reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride typically involves the nitration of benzene to produce nitrobenzene, followed by the reduction of nitrobenzene to form the desired diamine compound. The final step involves the methylation of the diamine to produce N,N’-Dimethylbenzene-1,2-diamine, which is then converted to its dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include quinones, amines, and substituted benzene derivatives .
Scientific Research Applications
N,N’-Dimethylbenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a reagent in organic synthesis, facilitating various chemical transformations.
Biology: This compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. It interacts with molecular targets through its amino groups, facilitating various chemical transformations. The pathways involved include electron transfer and nucleophilic substitution .
Comparison with Similar Compounds
- N,N-Dimethylbenzene-1,2-diamine
- N,N-Dimethyl-p-phenylenediamine
- N-Methyl-1,2-benzenediamine
Comparison: N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and reactivity in aqueous solutions. Compared to similar compounds, it offers better stability and efficiency in catalyzing reactions .
Properties
IUPAC Name |
1-N,2-N-dimethylbenzene-1,2-diamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h3-6,9-10H,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJGHUBKJYQXTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1NC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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